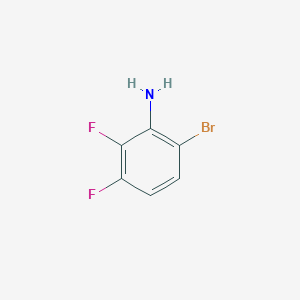

6-Bromo-2,3-difluoroaniline

Vue d'ensemble

Description

6-Bromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms.

Méthodes De Préparation

The synthesis of 6-Bromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,3-difluoroaniline with bromine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

6-Bromo-2,3-difluoroaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: The bromo-substituent allows for Pd-catalyzed coupling reactions, expanding the molecule’s size and complexity.

Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

6-Bromo-2,3-difluoroaniline is utilized in several scientific research areas:

Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Mécanisme D'action

The mechanism of action of 6-Bromo-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with these targets. This interaction can modulate biological pathways, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

6-Bromo-2,3-difluoroaniline can be compared with other similar compounds, such as:

2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in certain coupling reactions.

4-Bromo-2,6-difluoroaniline: Has a different substitution pattern, affecting its chemical properties and reactivity.

2-Bromo-4,6-difluoroaniline: Another isomer with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .

Activité Biologique

6-Bromo-2,3-difluoroaniline is an aromatic amine compound notable for its unique halogen substitution pattern, which significantly influences its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound has the molecular formula C7H5BrF2N. The presence of bromine and fluorine atoms enhances its reactivity and interaction capabilities with biomolecules. The compound can be synthesized through various methods, including substitution reactions and coupling reactions involving palladium catalysts .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The halogen substituents increase its lipophilicity, which may enhance bioavailability and pharmacokinetics. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in areas such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated anilines can inhibit the growth of both gram-positive and gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of halogenated anilines. In vitro assays demonstrated that this compound and its derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These compounds may act by targeting specific cellular pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2,6-Difluoroaniline | C7H7F2N | Lacks bromine; less reactive in coupling reactions |

| 4-Bromo-2,6-difluoroaniline | C7H6BrF2N | Different substitution pattern affecting reactivity |

| 2-Bromo-4,6-difluoroaniline | C7H6BrF2N | Another isomer with distinct reactivity |

The unique arrangement of halogens in this compound contributes to its enhanced reactivity and potential for diverse applications in medicinal chemistry.

Study on Antimicrobial Effects

A study investigated the antimicrobial effects of various halogenated anilines against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity .

Cytotoxicity Testing

In a cytotoxicity assay using human cancer cell lines (MDA-MB-231 and HepG-2), this compound demonstrated a dose-dependent reduction in cell viability compared to control treatments. This suggests potential as an anticancer agent due to its ability to induce cellular stress responses leading to apoptosis .

Propriétés

IUPAC Name |

6-bromo-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGHCYWHCPSWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305065 | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-74-0 | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.